(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid

Medicinal Chemistry Organic Synthesis Building Blocks

Generic substitution of building blocks often leads to failed SAR. The N1-isobutyl and C2-acetic acid substituents on this oxopiperazine scaffold introduce steric bulk and conformational bias that simpler analogs cannot replicate. • Enables scaffold-hopping for GP IIb/IIIa antagonists and sigma receptor ligands • Constrained dipeptide mimic for SPPS; LogP -0.52 guides cell permeability design • ≥98% purity; in stock for immediate global dispatch

Molecular Formula C10H18N2O3
Molecular Weight 214.26g/mol
CAS No. 1032926-79-6
Cat. No. B499040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid
CAS1032926-79-6
Molecular FormulaC10H18N2O3
Molecular Weight214.26g/mol
Structural Identifiers
SMILESCC(C)C[NH+]1CCNC(=O)C1CC(=O)[O-]
InChIInChI=1S/C10H18N2O3/c1-7(2)6-12-4-3-11-10(15)8(12)5-9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14)
InChIKeyVBMLEMPUUKCWEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid (CAS 1032926-79-6) for Medicinal Chemistry


This compound is a synthetically functionalized piperazin-2-one, specifically a 3-oxopiperazine derivative bearing an N1-isobutyl group and a C2-acetic acid side chain . It belongs to a privileged class of heterocyclic building blocks in medicinal chemistry, where the oxopiperazine core serves as a conformationally constrained scaffold or a key intermediate for peptidomimetics and pharmaceutical agents [1]. Its unique substitution pattern differentiates it from simpler, more planar piperazine analogs and enables distinct physiochemical and steric properties in SAR campaigns.

Quantitative Differentiation: Why (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid Cannot Be Replaced by Common Analogs


In medicinal chemistry projects, the practice of substituting a specific synthetic building block with a seemingly similar, more readily available analog—such as an unsubstituted oxopiperazine or a simple alkyl variant—often leads to failed SAR and irreproducible results. This is because the steric bulk and conformational bias introduced by the isobutyl group at the N1 position and the acetic acid at the C2 position of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid (CAS 1032926-79-6) are not replicated by smaller analogs [1]. Generic substitution ignores the critical impact of substituents on the 3D orientation of the core heterocycle, which is a primary driver of biological activity and target engagement [1]. The specific physicochemical and steric profile of this compound, as detailed below, is a non-negotiable variable in the design of its downstream derivatives.

Procurement Decision Guide: Quantified Differentiation of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid from Its Closest Analogs


Substituent-Dependent Physicochemical Differentiation: Boiling Point vs. Simpler Analogs

The N1-isobutyl substituent of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid imparts a significantly higher boiling point (433.7±30.0 °C at 760 mmHg) compared to the unsubstituted core scaffold, (3-Oxopiperazin-2-yl)acetic acid (MW 158.16), which lacks the alkyl chain [REFS-1, REFS-2]. This quantified difference in volatility is a direct consequence of increased molecular weight and van der Waals interactions from the isobutyl group. This property is a critical differentiator for downstream processing, as it influences the compound's behavior during purification (e.g., distillation) and its thermal stability in synthetic routes.

Medicinal Chemistry Organic Synthesis Building Blocks

Steric and Conformational Differentiation: Predicted LogP and Lipophilicity

The isobutyl group at the N1 position substantially alters the compound's lipophilicity. The predicted LogP value for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid is -0.52, whereas the unsubstituted (3-Oxopiperazin-2-yl)acetic acid is significantly more hydrophilic [REFS-1, REFS-2]. This quantitative difference in predicted LogP translates to a marked shift in partitioning behavior. This is a crucial differentiator in structure-activity relationship (SAR) studies, where modifications to the scaffold's lipophilicity are a primary vector for optimizing target affinity and permeability.

Lipophilicity SAR Analysis Medicinal Chemistry

Scaffold Pre-Validation: Use in GP IIb/IIIa Antagonist Series Demonstrates Tractable Oxopiperazine Core

While direct biological data for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid is limited in the public domain, the 2-oxopiperazine-1-acetic acid scaffold to which it belongs has been extensively validated in high-stakes drug discovery programs. For instance, in the development of GP IIb/IIIa receptor antagonists, a series of 3-substituted 2-oxopiperazine-1-acetic acids were prepared and evaluated [1]. This establishes the core heterocyclic class as a pharmacologically productive and synthetically tractable template, unlike unvalidated or less-explored scaffolds. Procurement of this specific, functionalized derivative is justified as it provides an entry point into a proven, literature-supported chemical space.

GP IIb/IIIa Antagonists Platelet Aggregation Medicinal Chemistry

Purity and Commercial Availability: Differentiated Supply Chain Status vs. Novel Analogs

A key practical differentiator is the compound's established, albeit niche, supply chain. (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid is commercially available from multiple specialty vendors with specified purity levels (e.g., 95% or 98%), as confirmed by its listings on platforms like ChemicalBook and CymitQuimica [REFS-1, REFS-2]. This contrasts sharply with many closely related, next-higher alkyl analogs (e.g., 1-propyl, 1-isopropyl) or other substituted oxopiperazines that may only be accessible via custom synthesis, introducing significant lead times and cost uncertainty. The guaranteed, quantifiable purity and immediate availability are concrete, procurement-focused differentiators.

Chemical Procurement Building Blocks Supply Chain

Procurement-Linked Applications for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid (CAS 1032926-79-6)


Scaffold Hopping in GP IIb/IIIa and Other Integrin Antagonist Programs

The 2-oxopiperazine-1-acetic acid core is a validated pharmacophore in the development of GP IIb/IIIa receptor antagonists for the prevention of platelet aggregation [1]. Procuring (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid provides a differentiated starting point for a scaffold-hopping campaign aimed at discovering novel integrin antagonists. The isobutyl group at N1 offers a specific steric and lipophilic profile (see Section 3) that is distinct from previously explored analogs, allowing for the generation of new intellectual property around a proven mechanism.

Synthesis of Conformationally Constrained Peptidomimetics

Oxopiperazine scaffolds are widely employed as constrained dipeptide mimics to improve the metabolic stability and potency of peptide-based leads [1]. The C2-acetic acid handle and N1-isobutyl group on this specific compound are ideal for solid-phase peptide synthesis (SPPS) or solution-phase coupling. Its use as a building block allows chemists to replace a flexible amino acid residue with a rigid, chiral heterocycle, thereby 'locking' a specific bioactive conformation. The compound's predicted LogP and physical properties guide its use in constructing more drug-like, cell-permeable peptidomimetics [2].

Targeting Sigma Receptors for Analgesic Drug Discovery

The piperazine scaffold is a recurrent feature in ligands for sigma receptors (σ1 and σ2), which are emerging targets for pain management and neuroprotection [1]. (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid serves as a crucial starting material for the rapid exploration of this chemical space. Its isobutyl N-substituent is a key pharmacophoric element that can be further elaborated to achieve high affinity and selectivity for sigma receptor subtypes, as demonstrated by structurally related piperazine derivatives [1].

Calibrating Chromatography and Purification Systems

For analytical chemistry and process development groups, the compound's well-defined, predicted physicochemical properties (Boiling Point: 433.7±30.0 °C; LogP: -0.52) make it a useful reference standard [1]. It can be employed to calibrate or benchmark the performance of preparative HPLC and normal-phase flash chromatography systems when developing purification methods for other medium-polarity, nitrogen-containing heterocycles. Its specified commercial purity (≥95%) is sufficient for use as an internal standard in analytical method development.

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